D75-4590

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

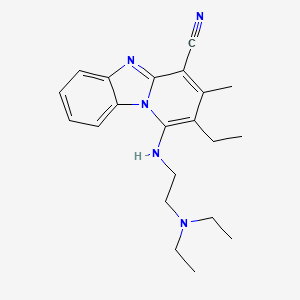

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(diethylamino)ethylamino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5/c1-5-16-15(4)17(14-22)21-24-18-10-8-9-11-19(18)26(21)20(16)23-12-13-25(6-2)7-3/h8-11,23H,5-7,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKNXKIUSPUYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | D75-4590 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/D75-4590 | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045514 | |

| Record name | 1-{[2-(Diethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384376-42-5 | |

| Record name | D75-4590 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384376425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D75-4590 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS449L7PJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D75-4590 mechanism of action

An in-depth technical guide on the core mechanism of action of D75-4590, a novel antifungal agent, is detailed below for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a pyridobenzimidazole derivative that functions as a specific inhibitor of β-1,6-glucan synthesis in the fungal cell wall.[1][2][3][4][5] This mode of action is considered novel and presents a promising avenue for the development of new antifungal therapies.[1][2][3][4] The primary molecular target of this compound has been identified as Kre6p, a putative β-1,6-glucan synthase.[1][2][6][7] By inhibiting Kre6p, this compound selectively reduces the incorporation of glucose into the β-1,6-glucan component of the cell wall, leading to impaired cell growth and morphological defects such as cell clumping.[1][3][4] Notably, the KRE6 gene is conserved across various fungal species but lacks a mammalian homolog, suggesting a high degree of selectivity for fungal cells and a promising safety profile.[1][2][3][4]

Quantitative Data

The antifungal activity and selectivity of this compound have been quantified through various assays. The following tables summarize the key quantitative data available.

Table 1: Antifungal Activities of this compound and Fluconazole [1]

| Fungal Strain | This compound MIC (μg/ml) | Fluconazole MIC (μg/ml) |

| Candida albicans | >32 | 0.5 |

| Candida tropicalis | >32 | 1 |

| Candida parapsilosis | >32 | 0.5 |

| Candida glabrata IFO0622 | 4 | 8 |

| Fluconazole-resistant Candida | Active | Resistant |

| Cryptococcus neoformans | >32 | 4 |

| Trichosporon asahii | >32 | 2 |

| Aspergillus species | >32 | >64 |

Table 2: Fungicidal Activity and Cytotoxicity of this compound [1]

| Parameter | Value (μg/ml) |

| MFC against Candida glabrata IFO0622 | 32 |

| MFC against other Candida strains | >32 |

| GI50 against PC-6 (human lung cancer) cells | >16 |

| MIC against Staphylococcus aureus 209P | >32 |

| MIC against Escherichia coli NIHJ | >32 |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound were determined using the microdilution method following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS). Fungal strains were incubated with serial dilutions of this compound in a suitable medium (e.g., RPMI 1640) at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth. For the determination of the minimum fungicidal concentration (MFC), an aliquot from the wells showing no visible growth in the MIC assay was subcultured on agar plates without the compound. The MFC was the lowest concentration that resulted in no fungal growth on the subculture plates.[1]

Macromolecular Synthesis Assay

To investigate the specific inhibitory effect of this compound on cell wall synthesis, a radioactive precursor incorporation assay was performed. Saccharomyces cerevisiae or Candida glabrata cells were grown in the presence of this compound and a radiolabeled precursor, such as [¹⁴C]glucose. The cells were then harvested, and the cell wall was fractionated to separate different components like β-1,3-glucan, β-1,6-glucan, mannoprotein, and chitin. The amount of radioactivity incorporated into each fraction was measured using a scintillation counter. A selective reduction in the radioactivity of the β-1,6-glucan fraction in the presence of this compound indicated its specific inhibitory action.[1][3][4]

Genetic Target Identification

The molecular target of this compound was identified through genetic studies in Saccharomyces cerevisiae. This compound-resistant mutants were generated by exposing yeast cells to UV irradiation and selecting for colonies that could grow in the presence of high concentrations of the compound. The mutations responsible for the resistance phenotype were then identified through genetic analysis, which pointed to the KRE6 gene as the primary target of this compound.[1]

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships central to the mechanism of action of this compound.

References

- 1. Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of a small-molecule inhibitor of {beta}-1,6-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search.library.ucla.edu [search.library.ucla.edu]

- 5. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]

- 6. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal infections: New challenges in treatment | CAS [cas.org]

D75-4590: A Potent and Specific Inhibitor of Fungal β-1,6-Glucan Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The fungal cell wall, an essential structure absent in mammalian cells, presents a prime target for the development of novel antifungal therapies. While existing drugs target components like ergosterol (azoles, polyenes) and β-1,3-glucan (echinocandins), the emergence of resistant strains necessitates the exploration of new mechanisms of action. This guide focuses on D75-4590, a pyridobenzimidazole derivative identified as the first specific inhibitor of β-1,6-glucan synthesis, a critical component of the fungal cell wall. Genetic and biochemical evidence points to Kre6p, a putative β-1,6-glucan synthase, as the primary target of this compound.[1][2] The conservation of the KRE6 gene across various fungal species and its absence in mammals underscores the therapeutic potential of its inhibitors.[1][2]

Mechanism of Action

This compound exerts its antifungal effect by specifically disrupting the synthesis of β-1,6-glucan. This polymer plays a crucial role in the structural integrity of the cell wall, cross-linking other components like β-1,3-glucan, chitin, and mannoproteins.[3][4] The primary molecular target of this compound was identified through genetic analysis of resistant mutants of Saccharomyces cerevisiae as Kre6p, a protein considered to be a key β-1,6-glucan synthase.[1][2] Inhibition of Kre6p by this compound leads to a cascade of cellular defects, including impaired cell growth, cell clumping, and a reduction in the incorporation of glucose into the β-1,6-glucan fraction of the cell wall.[1][2][5]

Caption: Proposed mechanism of action for this compound.

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of this compound has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values demonstrate potent activity primarily against Candida species, including strains resistant to fluconazole. It is noteworthy that for many C. albicans, C. tropicalis, and C. parapsilosis strains, visible morphological changes and cell aggregation were observed at concentrations significantly lower than the recorded MIC values.[1]

| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 24433 | 16 | 0.25 |

| Candida albicans | TIMM 1768 | >64 | 128 |

| Candida glabrata | ATCC 90030 | 4 | 16 |

| Candida glabrata | TIMM 0163 | 8 | 32 |

| Candida tropicalis | IFO 1400 | 16 | 1 |

| Candida parapsilosis | ATCC 22019 | 8 | 0.5 |

| Candida krusei | ATCC 6258 | 32 | 16 |

| Cryptococcus neoformans | ATCC 32264 | >64 | 4 |

| Aspergillus fumigatus | TIMM 0063 | >64 | >64 |

| Saccharomyces cerevisiae | AY-10 | 8 | Not Tested |

Data sourced from Kitamura et al. (2009).[1] MICs were determined using the microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Key Experimental Protocols

The characterization of this compound and the elucidation of its mechanism of action involved several key experimental approaches.

Analysis of Macromolecule Synthesis

This experiment aimed to determine the specific cellular process inhibited by this compound by measuring the incorporation of a radiolabeled precursor into various macromolecules.

-

Organisms and Culture: S. cerevisiae AY-10 or C. glabrata IFO0622 were grown to the exponential phase in a suitable medium (e.g., YPD broth).

-

Radiolabeling: Cells were incubated with [¹⁴C]glucose.

-

Drug Treatment: Various concentrations of this compound were added to the cell cultures. A control group without the drug and a comparison group with a known inhibitor (e.g., aculeacin A for β-1,3-glucan synthesis) were included.

-

Fractionation: After incubation, cells were harvested and treated with 10% trichloroacetic acid (TCA) on ice. The TCA-insoluble fraction was then subjected to sequential alkali and acid treatments to separate the cellular components: mannoprotein, β-1,3-glucan, β-1,6-glucan, and chitin.

-

Quantification: The radioactivity in each fraction was measured using a liquid scintillation counter.

-

Results: Treatment with this compound resulted in a marked and selective reduction of [¹⁴C]glucose incorporation into the β-1,6-glucan fraction, with minimal effect on other cell wall components or macromolecules like proteins and RNA.[1]

Western Analysis of Secreted Glycoproteins

This assay was designed to confirm that this compound inhibits the attachment of β-1,6-glucan to proteins.

-

Cell Culture and Treatment: S. cerevisiae was cultured to the mid-log phase and then treated with varying concentrations of this compound for several hours.

-

Protein Precipitation: Proteins from the culture supernatant were precipitated using TCA.

-

Electrophoresis and Blotting: The precipitated proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane was probed with an anti-β-1,6-glucan specific antiserum. The bound antibody was then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.

-

Results: In untreated cells, the antiserum detected β-1,6-glucan attached to secreted proteins. This signal was diminished in a dose-dependent manner in cells treated with this compound, indicating that the compound prevents the addition of the β-1,6-glucan moiety to these proteins.[1]

Generation and Analysis of Resistant Mutants

This genetic approach was crucial for identifying the molecular target of this compound.

-

Mutagenesis: Exponentially growing S. cerevisiae cells were spread on agar plates containing a high concentration of this compound (e.g., 64 µg/ml). The plates were then exposed to UV irradiation to induce mutations.

-

Selection: Plates were incubated, and colonies that emerged were considered resistant mutants.

-

Genomic Library Construction: Genomic DNA was isolated from the resistant strains. This DNA was partially digested with a restriction enzyme and ligated into a single-copy vector (e.g., pRS416) to create a genomic library.

-

Transformation and Complementation: The library was transformed back into the original, sensitive (wild-type) S. cerevisiae strain. Transformants were plated on media containing this compound. The principle is that a plasmid carrying the mutated gene responsible for resistance will confer a dominant resistant phenotype.

-

Gene Identification: Plasmids from the resistant transformants were recovered and the inserted genomic DNA was sequenced.

-

Results: This process identified mutations in the KRE6 gene, strongly suggesting that its protein product, Kre6p, is the primary target of this compound.[1][6]

Caption: Experimental workflow for identifying Kre6p as the target of this compound.

The β-1,6-Glucan Synthesis Pathway: The Target Environment

The synthesis of β-1,6-glucan is a complex process involving multiple proteins localized throughout the secretory pathway, from the endoplasmic reticulum (ER) to the Golgi apparatus and the plasma membrane.[4] Kre6p is a predicted type II transmembrane protein that localizes to the Golgi apparatus.[7][8][9] It is considered a key enzyme in the synthesis or modification of the β-1,6-glucan polymer.[7][8] This polymer is essential for anchoring many cell wall proteins (CWPs), particularly those attached via a glycosylphosphatidylinositol (GPI) remnant, to the structural β-1,3-glucan and chitin network.[4] By inhibiting Kre6p, this compound effectively halts a critical step in cell wall assembly.

Caption: Simplified overview of the β-1,6-glucan synthesis pathway.

Conclusion and Future Directions

This compound is a pioneering small-molecule inhibitor that validates β-1,6-glucan synthesis, and specifically the Kre6p enzyme, as a viable target for antifungal drug development. Its specific mechanism of action, potent activity against key pathogens, and the fungus-specific nature of its target make it a promising lead compound.[1][2] Further research into the structure-activity relationship of pyridobenzimidazole derivatives, such as the related compounds D11-2040 and D21-6076, could lead to the development of next-generation antifungals with improved spectrum, potency, and pharmacokinetic properties.[10][11] The unique mode of action also suggests potential for synergistic activity when combined with existing antifungal agents that target different cellular pathways.[6]

References

- 1. Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a small-molecule inhibitor of {beta}-1,6-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beta-1,6-Glucan synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Kre6 Protein Essential for Yeast Cell Wall β-1,6-Glucan Synthesis Accumulates at Sites of Polarized Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Characterization of the yeast (1-->6)-beta-glucan biosynthetic components, Kre6p and Skn1p, and genetic interactions between the PKC1 pathway and extracellular matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of β-1,6-Glucan Inhibitors on the Invasion Process of Candida albicans: Potential Mechanism of Their In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Target of D75-4590: A Novel β-1,6-Glucan Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D75-4590 is a pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] Genetic and biochemical evidence points to Kre6p, a putative β-1,6-glucan synthase, as the primary molecular target.[1][2] This compound has demonstrated potent antifungal activity against a variety of Candida species by disrupting fungal cell wall integrity.[1][2] The absence of a mammalian homolog for KRE6 makes this compound a promising candidate for the development of novel antifungal therapies with a potentially high therapeutic index.[1][2] This document provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this compound.

Introduction: The Fungal Cell Wall as a Therapeutic Target

The fungal cell wall is a dynamic and essential structure that is absent in mammalian cells, making it an attractive target for antifungal drug development.[3] It is primarily composed of polysaccharides, including chitin and glucans, which provide structural rigidity and protection against osmotic stress.[3] β-glucans are major components of the fungal cell wall, with β-1,3-glucan forming the core scaffold and β-1,6-glucan serving as a cross-linking element.[3]

Disruption of β-glucan synthesis compromises cell wall integrity, leading to osmotic instability and cell death.[3] The echinocandin class of antifungals, which inhibit β-1,3-glucan synthesis, has validated this pathway as a clinically effective target.[3][4] However, the emergence of resistance necessitates the discovery of novel antifungal agents with different modes of action.[5][6] this compound represents a first-in-class inhibitor of β-1,6-glucan synthesis, offering a new therapeutic strategy against fungal infections.[1][2]

This compound: Identification and Primary Target

This compound was discovered through a screening program for antifungal compounds that act on the fungal cell wall.[1][2] Its primary target was identified as Kre6p, a key enzyme in the β-1,6-glucan synthesis pathway.[1][2][4][7]

Key Findings:

-

Selective Inhibition: Treatment of Saccharomyces cerevisiae with this compound selectively reduced the incorporation of radiolabeled glucose into the β-1,6-glucan component of the cell wall.[1][2]

-

Genetic Resistance: Genetic analysis of this compound-resistant mutants of S. cerevisiae identified mutations in the KRE6 gene, strongly suggesting that Kre6p is the direct target.[1][2]

-

Phenotypic Effects: this compound treatment resulted in impaired cell growth, cell clumping, and the release of proteins lacking the β-1,6-glucan moiety.[1][2]

The β-1,6-Glucan Synthesis Pathway

The synthesis of β-1,6-glucan is a complex process involving multiple proteins. Kre6p is believed to be a key glucan synthase in this pathway.

Caption: Proposed mechanism of this compound action on the β-1,6-glucan synthesis pathway.

Quantitative Data on Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of clinically relevant Candida species.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | >32 (though hyphal elongation inhibited at 1 µg/mL) | [2][7] |

| Candida glabrata | Potent activity observed | [2][7] |

| Candida krusei | Potent activity observed | [7] |

Note: While the MIC for C. albicans is high, this compound significantly inhibits hyphal elongation, a key virulence factor, at much lower concentrations.[2]

Experimental Protocols

Macromolecule Synthesis Inhibition Assay

This assay determines the specific inhibitory effect of a compound on the synthesis of major cellular macromolecules.

Protocol:

-

Cell Culture: Exponentially growing fungal cells (e.g., S. cerevisiae or C. glabrata) are suspended in a suitable medium (e.g., RPMI 1640).[2]

-

Drug Treatment: Various concentrations of this compound are added to the cell suspensions.

-

Radiolabeling: Radiolabeled precursors for specific macromolecules are added to the cultures. For β-1,6-glucan synthesis, [¹⁴C]glucose is used.[1][2]

-

Incubation: The cultures are incubated at 30°C with shaking.[2]

-

Macromolecule Extraction: The cells are harvested, and the cell wall is fractionated to isolate different glucan components.

-

Quantification: The amount of radioactivity incorporated into each macromolecular fraction is measured using a scintillation counter.

-

Analysis: The percentage of inhibition of synthesis for each macromolecule is calculated by comparing the radioactivity in treated samples to untreated controls.

Caption: Experimental workflow for the macromolecule synthesis inhibition assay.

Genetic Analysis of Resistant Mutants

This method is used to identify the specific gene or genes responsible for resistance to a compound, thereby pinpointing its molecular target.

Protocol:

-

Mutagenesis: Fungal cells (e.g., S. cerevisiae) are exposed to a mutagen, such as ultraviolet (UV) irradiation, to induce random mutations.[2]

-

Selection: The mutagenized cells are plated on a medium containing a selective concentration of this compound.

-

Isolation: Colonies that grow in the presence of this compound are isolated as resistant mutants.

-

Genetic Complementation: The resistant mutants are transformed with a genomic DNA library from the wild-type strain.

-

Identification of Complemented Clones: Transformants that regain sensitivity to this compound are selected. The plasmid DNA from these clones is isolated and sequenced to identify the complementing gene.

-

Gene Sequencing: The corresponding gene from the resistant mutants is sequenced to identify the specific mutations conferring resistance.

Caption: Logical workflow for identifying the drug target via resistant mutant analysis.

Therapeutic Potential and Future Directions

The specific inhibition of β-1,6-glucan synthesis by this compound presents a promising new avenue for antifungal therapy.[1][2] The conservation of KRE6 across various fungal species and its absence in mammals suggests that this compound and its analogs could be developed into broad-spectrum antifungals with a favorable safety profile.[1][2]

Further research and development should focus on:

-

Lead Optimization: Improving the potency, pharmacokinetic properties, and spectrum of activity of this compound through medicinal chemistry efforts. Derivatives such as D11-2040 and D21-6076 have already shown improved activity against certain Candida species.[7]

-

In Vivo Efficacy: Evaluating the efficacy of this compound and its analogs in animal models of fungal infections.

-

Combination Therapy: Investigating the potential for synergistic effects when this compound is combined with other classes of antifungal drugs, such as echinocandins or azoles.[4]

-

Clinical Trials: Advancing lead candidates into clinical trials to assess their safety and efficacy in humans.[8][9]

Conclusion

This compound is a novel antifungal agent that specifically targets Kre6p, a key enzyme in the fungal β-1,6-glucan synthesis pathway. Its unique mechanism of action and specificity for a fungal target make it a highly promising lead compound for the development of a new class of antifungal drugs. Further investigation and optimization of this compound and its derivatives could provide a much-needed new tool in the fight against invasive fungal infections.

References

- 1. Discovery of a small-molecule inhibitor of {beta}-1,6-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList | PLOS One [journals.plos.org]

- 6. Research Portal [verso.uidaho.edu]

- 7. Effect of β-1,6-Glucan Inhibitors on the Invasion Process of Candida albicans: Potential Mechanism of Their In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (1 → 3)-β-D-Glucan-guided antifungal therapy in adults with sepsis: the CandiSep randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal clinical trials and guidelines: what we know and do not know - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D75-4590: A Novel β-1,6-Glucan Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of D75-4590, a pyridobenzimidazole derivative with potent antifungal properties. This document details its mechanism of action, summarizes its in vitro efficacy, and provides detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the pyridobenzimidazole class of compounds. Its core structure is characterized by a fused pyridine and benzimidazole ring system.

| Property | Value | Reference |

| IUPAC Name | 1-{[2-(Diethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | [1] |

| Molecular Formula | C₂₁H₂₇N₅ | [2] |

| Molecular Weight | 349.47 g/mol | [2] |

| CAS Number | 384376-42-5 | [1] |

| SMILES | CCc1c(C)c(C#N)c2nc3ccccc3n2c1NCCN(CC)CC | [2] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) |

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis

This compound exerts its antifungal effect through the specific inhibition of β-1,6-glucan synthesis, a critical component of the fungal cell wall. The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment. β-1,6-glucan serves as a key cross-linker, connecting various cell wall components into a resilient network.

The primary molecular target of this compound has been identified as Kre6p , a putative β-1,6-glucan synthase. By inhibiting Kre6p, this compound disrupts the elongation of β-1,6-glucan chains, leading to a weakened cell wall, impaired cell growth, and ultimately, fungal cell death. This targeted mechanism of action makes this compound a promising candidate for antifungal drug development, as β-1,6-glucan and the Kre6p enzyme are specific to fungi and absent in mammalian cells, suggesting a potential for high selectivity and low host toxicity.

In Vitro Antifungal Activity

This compound has demonstrated significant in vitro activity against a range of clinically relevant fungal pathogens, particularly Candida species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | 16 | |

| Candida albicans | Clinical Isolate | 4 - 32 | |

| Candida glabrata | ATCC 90030 | 8 | |

| Candida glabrata | Clinical Isolate | 2 - 16 | |

| Candida parapsilosis | ATCC 22019 | 32 | |

| Candida tropicalis | ATCC 750 | >32 | |

| Saccharomyces cerevisiae | Laboratory Strain | 0.25 - 1 | |

| Aspergillus fumigatus | Not specified | >64 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

This compound stock solution in DMSO

-

Fungal isolate

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on Sabouraud dextrose agar at 35°C.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Reading:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control. This can be assessed visually or by reading the optical density at 530 nm.

-

Radiolabeled Glucose Incorporation Assay

This assay measures the effect of this compound on the synthesis of major cell wall components.

Materials:

-

Log-phase fungal cell culture

-

This compound

-

[¹⁴C]-Glucose

-

Scintillation vials and fluid

-

Scintillation counter

-

Trichloroacetic acid (TCA)

-

Ethanol

Procedure:

-

Cell Culture and Treatment:

-

Grow fungal cells to mid-log phase in an appropriate liquid medium.

-

Expose the cells to various concentrations of this compound or DMSO (vehicle control) for a defined period.

-

-

Radiolabeling:

-

Add [¹⁴C]-Glucose to the cell cultures and incubate for a time sufficient for incorporation into cellular macromolecules.

-

-

Fractionation:

-

Harvest the cells by centrifugation.

-

Wash the cells with ice-cold water.

-

Perform sequential extractions to isolate different cell wall fractions (e.g., acid-soluble, alkali-soluble, and alkali-insoluble which contains β-glucans and chitin).

-

-

Quantification:

-

Measure the radioactivity in each fraction using a scintillation counter.

-

A specific reduction in the radioactivity of the β-1,6-glucan-containing fraction in this compound-treated cells compared to the control indicates inhibition of its synthesis.

-

Western Blot Analysis of Cell Wall Proteins

This method is used to detect changes in the glycosylation of cell wall proteins.

Materials:

-

Fungal cell cultures

-

This compound

-

Lysis buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against β-1,6-glucan

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Culture fungal cells with and without this compound.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for β-1,6-glucan.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Visualization:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the signal from glycosylated proteins in this compound-treated samples indicates inhibition of β-1,6-glucan attachment.

-

Synthesis

The detailed synthesis of this compound is proprietary. However, the general synthesis of pyridobenzimidazole derivatives often involves the condensation of a substituted 2-aminopyridine with a 2-halobenzimidazole derivative or a related precursor. The synthesis typically proceeds through the formation of a key intermediate followed by cyclization to form the fused ring system. Subsequent modifications can be made to introduce various substituents at different positions of the pyridobenzimidazole core to optimize biological activity.

Conclusion

This compound is a promising antifungal agent with a novel mechanism of action targeting the synthesis of β-1,6-glucan. Its specificity for a fungal target, Kre6p, suggests a favorable safety profile. The in vitro data demonstrates its potency against clinically important Candida species. The experimental protocols provided in this guide offer a framework for further investigation and characterization of this compound and other compounds with similar mechanisms. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

D75-4590: A Novel Inhibitor of Fungal β-1,6-Glucan Synthesis

An In-depth Technical Guide on the Discovery, Origin, and Mechanism of Action of a Promising Antifungal Compound

Abstract

D75-4590 is a pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2][3] Discovered through a novel high-throughput screening of a chemical library, this compound exhibits potent and selective activity against a range of Candida species.[2][4] Its unique mechanism of action, targeting the conserved fungal protein Kre6p, a putative β-1,6-glucan synthase, presents a promising avenue for the development of new antifungal therapies.[1][2][3] This document provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental data related to this compound.

Discovery and Origin

This compound was identified from an extensive chemical library during a high-throughput screening campaign designed to discover compounds that disrupt the fungal cell wall.[4][5] The screening utilized a novel cell-based assay system employing two types of genetically engineered Saccharomyces cerevisiae, termed "wall-type arming yeast" and "membrane-type arming yeast".[4][5] These yeasts were designed to display a reporter protein on the cell wall via β-1,6-glucan or on the cell membrane through a GPI anchor, respectively.[4] this compound was selected for its unique activity of selectively inhibiting the fixation of the reporter protein to the cell wall, suggesting a specific action on β-1,6-glucan synthesis.[4]

Chemically, this compound is identified as 2-ethyl-(2-N′,N′-DEAE)amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile.[4]

Mechanism of Action

Genetic and biochemical studies have elucidated that this compound exerts its antifungal effect by specifically inhibiting the synthesis of β-1,6-glucan, a crucial component of the fungal cell wall.[1][2][3]

Target Identification: Kre6p

The primary molecular target of this compound was identified as Kre6p.[1][2] This was determined through the genetic analysis of this compound-resistant mutants of S. cerevisiae.[4] Kre6p is a conserved protein in various fungi and is considered to be a key enzyme in the β-1,6-glucan synthesis pathway.[1][6] Importantly, no homologues of KRE6 have been found in mammalian cells, suggesting a high therapeutic index for inhibitors targeting this protein.[1][2]

Cellular Effects

Treatment of fungal cells with this compound leads to a series of distinct cellular effects:

-

Selective reduction in β-1,6-glucan: Experiments using radiolabeled precursors, such as [14C]glucose, demonstrated that this compound selectively reduces the incorporation of glucose into the β-1,6-glucan fraction of the cell wall.[2][4]

-

Loss of cell wall protein anchoring: Proteins that are typically anchored to the cell wall via β-1,6-glucan are released from the cell upon treatment with this compound.[2][4]

-

Morphological changes: Fungal cells treated with this compound exhibit a tendency to clump and show impaired cell separation.[2][4] In dimorphic fungi like Candida albicans, this compound also inhibits hyphal elongation, a key virulence factor.[1][2]

Quantitative Data

Antifungal Activity

This compound has demonstrated potent activity against a variety of Candida species, including strains resistant to fluconazole.[5] The minimum inhibitory concentrations (MICs) against several fungal strains are summarized in the table below.

| Fungal Strain | MIC (μg/mL) |

| Candida albicans ATCC 24433 | 4 |

| Candida albicans TIMM 1768 | 8 |

| Candida glabrata IFO0622 | 2 |

| Candida glabrata ATCC 90030 | 2 |

| Candida tropicalis IFO1400 | 4 |

| Candida parapsilosis IFO1396 | 4 |

| Saccharomyces cerevisiae YPH500 | 2 |

| Cryptococcus neoformans ATCC 90112 | >32 |

| Aspergillus fumigatus ATCC 1022 | >32 |

Data sourced from Kitamura et al. (2009). MICs were determined by a broth microdilution method.

Selectivity

This compound exhibits a high degree of selectivity for fungal cells. No significant activity was observed against bacterial strains such as Staphylococcus aureus and E. coli (MIC >32 μg/mL).[2] Furthermore, the concentration at which 50% inhibition of growth (GI50) is observed against human lung cancer cells (PC-6) was greater than 16 μg/mL, indicating low mammalian cytotoxicity.[2]

Experimental Protocols

High-Throughput Screening for Cell Wall Synthesis Inhibitors

-

Principle: This assay identifies compounds that interfere with the anchoring of a reporter protein to the cell wall via β-1,6-glucan.

-

Methodology:

-

Two strains of S. cerevisiae are used: "wall-type arming yeast" (reporter linked to β-1,6-glucan) and "membrane-type arming yeast" (reporter linked to a GPI anchor).

-

The yeast strains are cultured in 96-well plates in a suitable growth medium.

-

Test compounds from a chemical library are added to the wells at a final concentration of 10 μM.

-

The plates are incubated for 24 hours at 30°C.

-

The supernatant is collected and the amount of released reporter protein is quantified using an appropriate method (e.g., ELISA or enzymatic assay).

-

Compounds that cause the release of the reporter protein only from the "wall-type arming yeast" are selected as potential inhibitors of β-1,6-glucan synthesis.

-

Analysis of [14C]Glucose Incorporation

-

Principle: This experiment quantifies the effect of this compound on the synthesis of major cell wall components by measuring the incorporation of a radioactive precursor.

-

Methodology:

-

Exponentially growing fungal cells (S. cerevisiae or C. glabrata) are incubated in a medium containing [14C]glucose.

-

This compound is added at various concentrations (e.g., 0.1 to 10 μg/mL). A no-drug control is included.

-

The cells are incubated for 4 hours at 30°C.

-

The cells are harvested by centrifugation and washed.

-

The cell wall is fractionated to separate β-1,3-glucan, β-1,6-glucan, mannan, and chitin.

-

The radioactivity in each fraction is measured using a scintillation counter.

-

The percentage of incorporation relative to the no-drug control is calculated for each cell wall component.

-

Generation and Analysis of this compound-Resistant Mutants

-

Principle: Identifying the gene(s) mutated in resistant strains can reveal the drug's molecular target.

-

Methodology:

-

Exponentially growing S. cerevisiae cells (~1 x 10^8 cells) are plated on RPMI agar containing a high concentration of this compound (e.g., 64 μg/mL).

-

The plates are exposed to UV irradiation to induce mutations (to a survival rate of approximately 10%).

-

The plates are incubated at 30°C for 3-5 days until resistant colonies appear.

-

Genomic DNA is extracted from the resistant colonies.

-

A genomic library is constructed from the resistant strains using a yeast shuttle vector.

-

The library is transformed into the parental this compound-sensitive strain.

-

Transformants are screened for the ability to grow on a medium containing this compound, thus identifying the gene conferring resistance.

-

The identified gene is sequenced to pinpoint the specific mutation(s).

-

Visualizations

Signaling Pathways and Workflows

Caption: High-Throughput Screening Workflow for this compound Discovery.

Caption: this compound Inhibition of the β-1,6-Glucan Synthesis Pathway.

Caption: Logical Workflow for Target Identification of this compound.

References

- 1. KRE genes are required for β-1,6-glucan synthesis, maintenance of capsule architecture and cell wall protein anchoring in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of a small-molecule inhibitor of {beta}-1,6-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the yeast (1-->6)-beta-glucan biosynthetic components, Kre6p and Skn1p, and genetic interactions between the PKC1 pathway and extracellular matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-1,6-glucan plays a central role in the structure and remodeling of the bilaminate fungal cell wall [elifesciences.org]

Antifungal Spectrum of D75-4590: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal spectrum of D75-4590, a novel pyridobenzimidazole derivative that acts as a specific inhibitor of β-1,6-glucan synthesis in fungi.[1][2] This document details its in vitro activity against various fungal pathogens, elucidates its mechanism of action through the β-1,6-glucan synthesis pathway, and provides detailed experimental protocols for key assays used in its characterization.

In Vitro Antifungal Activity

This compound has demonstrated a targeted spectrum of activity, primarily against Candida species, including strains resistant to fluconazole.[1][3] Its efficacy against other fungal genera is limited.

Quantitative Antifungal Spectrum

The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro antifungal activity, representing the lowest concentration that inhibits the visible growth of a microorganism.[4] The MIC values of this compound against a panel of fungal isolates are summarized in the table below.

| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 24433 | 4 | 0.5 |

| TIMM 1768 | 4 | >128 | |

| Candida glabrata | IFO 0622 | 8 | 8 |

| ATCC 90030 | 8 | 16 | |

| Candida tropicalis | IFO 1400 | 4 | 1 |

| Candida parapsilosis | IFO 1396 | 2 | 0.5 |

| Candida krusei | IFO 1393 | 16 | 32 |

| Saccharomyces cerevisiae | YPH500 | 1 | Not specified |

| Cryptococcus neoformans | IFO 0410 | >32 | 4 |

| Trichosporon asahii | TIMM 0341 | >32 | 2 |

| Aspergillus fumigatus | IFM 40808 | >32 | 1 |

| Aspergillus niger | IFM 41908 | >32 | >128 |

Data sourced from Kitamura et al.[1][3]

This compound also inhibits the hyphal elongation of C. albicans, a critical virulence factor.[1] An inhibitory effect on hyphal elongation was observed at a concentration of 1 µg/ml, with yeast-form cells being predominant at 16 µg/ml.[1]

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis

This compound exerts its antifungal effect by specifically targeting the synthesis of β-1,6-glucan, an essential component of the fungal cell wall that is absent in mammalian cells.[1][2] Genetic and biochemical studies have identified Kre6p, a putative β-1,6-glucan synthase, as the primary target of this compound.[1][2]

The β-1,6-Glucan Synthesis Pathway and the Role of this compound

The synthesis of β-1,6-glucan is a complex process involving multiple gene products localized in the endoplasmic reticulum, Golgi apparatus, and at the cell surface.[4][5] Kre6p is a key enzyme in this pathway, and its inhibition by this compound disrupts the integrity of the fungal cell wall.[1][6][7]

Caption: this compound inhibits β-1,6-glucan synthesis by targeting Kre6p in the Golgi.

Experimental Protocols

The following sections detail the methodologies used to characterize the antifungal properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard for antifungal susceptibility testing.[8]

Caption: Broth microdilution workflow for determining the MIC of this compound.

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[9] This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

Drug Dilution: this compound is serially diluted (typically two-fold) in RPMI-1640 medium in a 96-well microtiter plate. A drug-free well serves as a growth control.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control.[8]

Time-Kill Study

Time-kill assays provide information on the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Caption: Workflow for assessing the fungistatic or fungicidal activity of this compound.

-

Inoculum Preparation: A fungal culture is grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 1 x 10^5 CFU/mL.[10]

-

Drug Exposure: this compound is added to the fungal cultures at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A drug-free culture serves as a control.

-

Sampling: The cultures are incubated with agitation at 35°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.

-

Viability Assessment: The aliquots are serially diluted and plated on agar plates. After incubation, the number of colonies is counted to determine the number of viable cells (CFU/mL).

-

Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal, while a <3-log10 reduction is considered fungistatic.[11] Studies with this compound against C. glabrata suggest a fungistatic mode of action.[3][12]

Analysis of β-1,6-Glucan Synthesis Inhibition

This method directly measures the incorporation of a radiolabeled precursor into cell wall components to quantify the effect of this compound on their synthesis.

-

Cell Culture and Labeling: Fungal cells (e.g., S. cerevisiae) are grown in a suitable medium. This compound is added at various concentrations, followed by the addition of a radiolabeled precursor, such as [14C]glucose.[1][3]

-

Cell Wall Isolation: After incubation, the cells are harvested, and the cell walls are isolated through mechanical disruption and differential centrifugation.

-

Fractionation of Cell Wall Polysaccharides: The isolated cell walls are treated with specific enzymes (e.g., β-1,3-glucanase) and chemical extractions to separate the different polysaccharide fractions, including β-1,6-glucan.[1]

-

Quantification: The radioactivity in the β-1,6-glucan fraction is measured using a scintillation counter. A reduction in radioactivity in the this compound-treated samples compared to the control indicates inhibition of β-1,6-glucan synthesis.

This technique assesses the impact of this compound on the glycosylation of secreted proteins, which are often modified with β-1,6-glucan.[1]

-

Cell Treatment and Protein Collection: Fungal cells are incubated with varying concentrations of this compound (e.g., 0.313 to 20 µg/mL).[1][12] The culture supernatant containing secreted proteins is collected and concentrated.

-

SDS-PAGE and Western Blotting: The concentrated proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose).

-

Immunodetection: The membrane is probed with an antibody that specifically recognizes the β-1,6-glucan moiety (e.g., anti-pustulan antiserum).[1][12]

-

Visualization: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, typically via chemiluminescence. A decrease in the signal in this compound-treated samples indicates a reduction in the β-1,6-glucan content of secreted proteins.[1]

Conclusion

This compound represents a promising lead compound for the development of new antifungal agents with a novel mechanism of action. Its specific inhibition of β-1,6-glucan synthesis provides a targeted approach to disrupting the fungal cell wall. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize and develop this and similar compounds. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell wall 1,6-beta-glucan synthesis in Saccharomyces cerevisiae depends on ER glucosidases I and II, and the molecular chaperone BiP/Kar2p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioactive Labeling and Fractionation of Fission Yeast Walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beta-1,6-Glucan synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Yeast beta-glucan synthesis: KRE6 encodes a predicted type II membrane protein required for glucan synthesis in vivo and for glucan synthase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kre6 Protein Essential for Yeast Cell Wall β-1,6-Glucan Synthesis Accumulates at Sites of Polarized Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 10. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

D75-4590: A Promising Antifungal Agent Against Fluconazole-Resistant Candida Strains

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of fluconazole-resistant Candida species poses a significant challenge in the clinical management of invasive fungal infections. New therapeutic strategies targeting novel fungal-specific pathways are urgently needed. D75-4590, a pyridobenzimidazole derivative, has been identified as a specific inhibitor of β-1,6-glucan synthesis, a critical component of the fungal cell wall. This technical guide provides a comprehensive overview of the efficacy of this compound and its derivatives against fluconazole-resistant Candida strains, detailing its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action: Targeting β-1,6-Glucan Synthesis

This compound exerts its antifungal activity by specifically inhibiting Kre6p, a key enzyme involved in the β-1,6-glucan synthesis pathway.[1][2] β-1,6-glucan is essential for the proper architecture and integrity of the fungal cell wall, linking cell wall proteins to the β-1,3-glucan-chitin core. Disruption of this pathway leads to a weakened cell wall, impaired cell growth, and reduced virulence.[3][4] In Candida albicans, the deletion of KRE6 and its homolog SKN1 has been shown to attenuate virulence, highlighting the potential of this pathway as an antifungal target.[3][4]

Signaling Pathway of β-1,6-Glucan Synthesis and Inhibition by this compound

Caption: this compound inhibits the Kre6p/Skn1p complex, blocking β-1,6-glucan synthesis.

Efficacy Against Fluconazole-Resistant Strains: Quantitative Data

While specific comparative studies with extensive panels of fluconazole-susceptible and -resistant strains are limited in the public domain, available data indicates that this compound and its derivatives exhibit potent activity against Candida species known for intrinsic or acquired fluconazole resistance, such as Candida glabrata and Candida krusei.[1]

| Compound | Candida glabrata | Candida krusei | Reference |

| This compound Derivative (15e) | Excellent activity, superior to fluconazole | Excellent activity, superior to fluconazole | [1] |

| Fluconazole | Often reduced susceptibility (MICs 16 to >64 µg/mL) | Intrinsically resistant (MICs ≥64 µg/mL) | [5][6] |

Note: "Excellent activity" as stated in the source publication suggests significantly lower MIC values compared to fluconazole, though specific numerical data was not provided in the abstract.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.[7]

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

-

Preparation of Antifungal Agent: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a range of final concentrations.

-

Inoculum Preparation: Candida isolates are grown on Sabouraud dextrose agar at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 to 2.5 x 10³ cells/mL.

-

Microdilution Assay: In a 96-well microtiter plate, 100 µL of each drug dilution is mixed with 100 µL of the standardized fungal inoculum. A drug-free well serves as a growth control.

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

β-1,6-Glucan Synthesis Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the synthesis of β-1,6-glucan.

Experimental Workflow:

Caption: Workflow for the β-1,6-glucan synthesis inhibition assay.

-

Preparation of Membrane Fractions: Candida cells are grown to mid-log phase, harvested, and spheroplasted. The spheroplasts are lysed, and a crude membrane fraction is obtained by centrifugation.

-

Enzyme Reaction: The membrane fraction is incubated in a reaction mixture containing buffer, GTP, and UDP-[¹⁴C]glucose (as a substrate). Varying concentrations of this compound are added to the reaction mixtures.

-

Quantification of β-1,6-Glucan Synthesis: The reaction is stopped, and the newly synthesized radiolabeled β-1,6-glucan is precipitated. The radioactivity of the precipitate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of β-1,6-glucan synthesis is calculated for each concentration of this compound, and the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) is determined.

Conclusion

This compound and its derivatives represent a promising new class of antifungal agents with a novel mechanism of action targeting the fungal-specific β-1,6-glucan synthesis pathway. Their demonstrated in vitro efficacy against fluconazole-resistant Candida species, such as C. glabrata and C. krusei, makes them valuable candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the potential of these compounds in combating the growing threat of antifungal resistance. Further studies are warranted to establish a comprehensive profile of their activity against a broader range of fluconazole-resistant clinical isolates.

References

- 1. Novel pyridobenzimidazole derivatives exhibiting antifungal activity by the inhibition of beta-1,6-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increasing Susceptibility of Drug-Resistant Candida albicans to Fluconazole and Terbinafine by 2(5H)-Furanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking β-1,6-glucan synthesis by deleting KRE6 and SKN1 attenuates the virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]

D75-4590: A Promising Lead Compound for Novel Antifungal Therapeutics Targeting β-1,6-Glucan Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This whitepaper details the preclinical data and therapeutic potential of D75-4590, a pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan synthesis, a critical component of the fungal cell wall. This compound exhibits potent in vitro activity against a range of clinically relevant fungal pathogens, including fluconazole-resistant Candida species. Its unique mode of action, targeting the highly conserved fungal protein Kre6p, which lacks a mammalian homologue, positions this compound as a promising lead compound for the development of a new class of safe and effective antifungal drugs.

Introduction

Fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal armamentarium is limited to a few drug classes, primarily polyenes, azoles, and echinocandins. The utility of these agents is often hampered by issues such as host toxicity, drug-drug interactions, and the increasing prevalence of resistance. Consequently, there is an urgent unmet medical need for novel antifungals that act on new molecular targets.

The fungal cell wall is an attractive target for antifungal drug development as it is essential for fungal viability and is absent in mammalian cells. While the echinocandins target β-1,3-glucan synthesis, other components of the cell wall, such as β-1,6-glucan, remain largely unexploited as drug targets. β-1,6-glucan is a key structural polysaccharide that cross-links various cell wall components, maintaining cell integrity and morphogenesis.

This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor of β-1,6-glucan synthesis. We will delve into its mechanism of action, in vitro antifungal activity, and the key experimental methodologies used to characterize this promising lead compound.

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis via Kre6p

This compound exerts its antifungal effect through the specific inhibition of β-1,6-glucan synthesis.[1] Genetic and biochemical studies have identified its primary molecular target as Kre6p, a putative β-1,6-glucan synthase.[1]

Key Findings:

-

Selective Inhibition: Treatment of Saccharomyces cerevisiae with this compound leads to a selective reduction in the incorporation of [14C]glucose into the β-1,6-glucan fraction of the cell wall.

-

Target Identification: Genetic analysis of this compound-resistant mutants of S. cerevisiae revealed mutations in the KRE6 gene, strongly indicating that Kre6p is the primary target.[1]

-

Phenotypic Effects: Inhibition of Kre6p by this compound results in observable phenotypic changes in fungi, including impaired cell growth, cell aggregation, and inhibition of hyphal elongation in Candida albicans.

-

Secretion of Defective Proteins: Fungal cells treated with this compound release proteins that lack the β-1,6-glucan moiety, further confirming the disruption of this specific biosynthetic pathway.

The specificity of this compound for Kre6p, a protein conserved across various fungal species but absent in mammals, underscores its potential for a high therapeutic index with minimal off-target effects.[1]

Signaling Pathway Diagram

Caption: Inhibition of β-1,6-glucan synthesis by this compound targeting Kre6p in the Golgi.

Quantitative Antifungal Activity

This compound demonstrates potent in vitro activity against a variety of clinically important fungal pathogens. Its efficacy extends to strains that have developed resistance to existing antifungal agents, such as fluconazole. The minimum inhibitory concentrations (MICs) of this compound against various fungal isolates are summarized below.

| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 24433 | 16 | 0.5 |

| Candida albicans | TIMM 1768 | 8 | 0.5 |

| Candida albicans | TIMM 1623 | 16 | >128 |

| Candida glabrata | IFO 0622 | 4 | 8 |

| Candida glabrata | TIMM 0102 | 4 | 16 |

| Candida tropicalis | IFO 1400 | 8 | 1 |

| Candida parapsilosis | IFO 1396 | 32 | 1 |

| Saccharomyces cerevisiae | YPH500 | 4 | - |

| Cryptococcus neoformans | IFO 0460 | >64 | 8 |

| Aspergillus fumigatus | IFO 5840 | >64 | >128 |

Data extracted from "Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis".

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of this compound.

Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound was determined using a broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M MOPS to pH 7.0.

-

Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard. The suspension was then diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the test medium in 96-well microtiter plates.

-

Incubation: The plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

[14C]Glucose Incorporation Assay

This assay was used to determine the effect of this compound on the synthesis of major cellular macromolecules.

References

Physicochemical Profile of D75-4590: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

D75-4590 is a novel pyridobenzimidazole derivative that has demonstrated promising antifungal activity through a specific mechanism of action.[1] It acts as a potent inhibitor of β-1,6-glucan synthesis, a critical component of the fungal cell wall, by targeting the Kre6p enzyme.[2] This mode of action presents a significant advantage, as β-1,6-glucan and the Kre6p enzyme are conserved in various fungi but are absent in mammalian cells, suggesting a potential for high selectivity and a favorable safety profile.[2] This technical guide provides a comprehensive overview of the available biological data for this compound, alongside in silico predicted physicochemical properties to guide further development. Furthermore, this document outlines detailed experimental protocols for the definitive determination of its key physicochemical characteristics, which are crucial for formulation development, ADME profiling, and overall progression as a drug candidate.

Biological Activity

This compound has been evaluated for its in vitro antifungal activity against a range of fungal pathogens. The compound shows notable efficacy against various Candida species, including strains that exhibit resistance to existing antifungal agents like fluconazole. Its mode of action is primarily fungistatic, as demonstrated by dose-dependent growth inhibition.[3]

In Vitro Antifungal Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against several fungal strains.

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | Varies by strain | >32 |

| Candida tropicalis | Varies by strain | >32 |

| Candida parapsilosis | Varies by strain | >32 |

| Candida glabrata IFO0622 | Not specified | 32 |

| Cryptococcus neoformans | >32 | Not determined |

| Aspergillus species | >32 | Not determined |

Data sourced from Kitamura et al., 2008. Note: MIC values for some Candida species were noted to have trailing growth phenomena, similar to azoles.

Selectivity

This compound has demonstrated a high degree of selectivity for its fungal target. The MICs against bacterial strains such as Staphylococcus aureus and Escherichia coli were found to be greater than 32 µg/mL. Additionally, the concentration required for 50% inhibition of growth (GI50) against human lung cancer cells (PC-6) was greater than 16 µg/mL, indicating low cytotoxicity to mammalian cells.[3]

Mechanism of Action: Inhibition of β-1,6-Glucan Synthesis

The primary molecular target of this compound has been identified as Kre6p, a key enzyme in the β-1,6-glucan synthesis pathway.[2] This pathway is essential for the structural integrity of the fungal cell wall, where β-1,6-glucan acts as a flexible linker, cross-linking other cell wall components such as β-1,3-glucan, chitin, and mannoproteins. By inhibiting Kre6p, this compound disrupts this crucial process, leading to a weakened cell wall, impaired cell growth, and cell clumping.[1]

Physicochemical Profile

As experimental data for the physicochemical properties of this compound are not publicly available, the following table summarizes in silico predicted values based on its chemical structure. These predictions serve as a preliminary guide for formulation and development strategies.

| Property | Predicted Value | Method | Significance in Drug Development |

| Molecular Formula | C₂₁H₂₇N₅ | - | Defines molecular weight and elemental composition. |

| Molecular Weight | 349.47 g/mol | - | Influences diffusion, solubility, and permeability. |

| Aqueous Solubility | -1.5 to -3.0 (log mol/L) | ALOGPS, etc. | Critical for absorption and formulation; low solubility can limit bioavailability. |

| Lipophilicity (logP) | 3.5 - 4.5 | XLOGP3, etc. | Affects membrane permeability, protein binding, and metabolism. |

| pKa (strongest basic) | 8.5 - 9.5 | Cheminf tools | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

Note: These values are computationally predicted and require experimental verification.

Experimental Protocols for Physicochemical Characterization

To facilitate the progression of this compound or similar compounds, the following are standard, detailed protocols for the experimental determination of its core physicochemical properties.

Workflow for Physicochemical Profiling

References

An In-Depth Technical Guide to the Novel β-1,6-Glucan Synthesis Inhibitors: D75-4590 and its Derivatives D11-2040 and D21-6076

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antifungal resistance necessitates the exploration of novel therapeutic targets. The fungal cell wall, a structure absent in mammalian cells, presents a prime target for selective antifungal agents. Within the intricate architecture of the fungal cell wall, β-1,6-glucan plays a crucial role in structural integrity and morphogenesis. This technical guide provides a comprehensive overview of the pyridobenzimidazole derivative D75-4590, a first-in-class inhibitor of β-1,6-glucan synthesis, and its promising derivatives, D11-2040 and D21-6076. We delve into their mechanism of action, summarize key quantitative data, provide detailed experimental protocols for their characterization, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development.

Introduction

Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The limited arsenal of antifungal drugs and the rise of resistant strains underscore the urgent need for new therapeutic strategies. The fungal cell wall, essential for fungal viability and absent in humans, is an attractive target for the development of selective antifungal therapies. This compound, a pyridobenzimidazole derivative, was identified as a specific inhibitor of β-1,6-glucan synthesis, a key component of the fungal cell wall. This compound and its derivatives, D11-2040 and D21-6076, represent a novel class of antifungal agents with a unique mechanism of action.

Mechanism of Action: Targeting Kre6p

Genetic and biochemical studies have revealed that the primary target of this compound and its derivatives is Kre6p, a putative β-1,6-glucan synthase.[1][2][3][4][5][6] Inhibition of Kre6p disrupts the synthesis of β-1,6-glucan, leading to a cascade of detrimental effects on the fungal cell, including:

-

Reduced incorporation of glucose into β-1,6-glucan: This directly demonstrates the inhibition of the synthesis pathway.[1][2][4][5]

-

Impaired cell wall integrity: The lack of β-1,6-glucan weakens the cell wall, making the fungus susceptible to osmotic stress.

-

Defective hyphal elongation: This is particularly relevant for dimorphic fungi like Candida albicans, where hyphal formation is a key virulence factor.[1][3][4][5]

-

Cellular aggregation: Disruption of the cell wall can lead to abnormal cell clumping.[1][2][4]

The specificity of this class of compounds for a fungal-specific target, Kre6p, which has no homolog in mammalian cells, suggests a favorable safety profile.[1][3][4][5]

Signaling Pathway

The inhibition of β-1,6-glucan synthesis by this compound and its derivatives triggers the cell wall integrity (CWI) signaling pathway, a conserved stress response mechanism in fungi.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activities of this compound and its derivative D11-2040 against various fungal pathogens. Data for D21-6076 is less publicly available but it is reported to have both in vitro and in vivo activities against C. albicans and C. glabrata.[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 1 |

| Candida glabrata | ATCC 90030 | 0.5 |

| Candida krusei | ATCC 6258 | 2 |

| Candida parapsilosis | ATCC 22019 | 4 |

| Saccharomyces cerevisiae | ATCC 9763 | 0.25 |

Data compiled from publicly available research.

Table 2: In Vitro Activity of D11-2040

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | FP633 | 0.125 - 0.25 |

| Candida glabrata | FP537 | 0.063 - 0.125 |

| Candida tropicalis | IFO 0587 | 0.25 |

| Candida parapsilosis | IFO 0585 | 1 |

| Cryptococcus neoformans | IFO 0460 | > 32 |

| Aspergillus fumigatus | IFM 40808 | > 32 |

Data extracted from Kitamura et al., 2010.[1][2]

Table 3: Synergistic Interactions of D11-2040

| Fungal Species | Combination with | Method | Result |

| Candida albicans | Caspofungin | Checkerboard | Synergism |

| Candida albicans | Fluconazole | Time-kill | Synergism |

Data from Kitamura et al., 2010.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

-

96-well microtiter plates.

-

Fungal isolates.

-